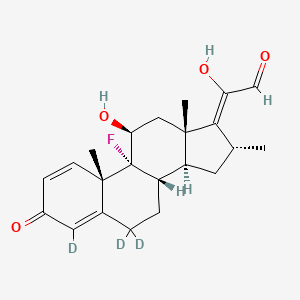
Dexamethasone-delta17,20 21-aldehyde-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dexamethasone-delta17,20 21-aldehyde-d3: is a synthetic glucocorticoid, a class of steroid hormones that are involved in the regulation of various physiological processes, including inflammation and immune response. This compound is a deuterated form of dexamethasone, where specific hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the stability and metabolic profile of the compound, making it useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dexamethasone-delta17,20 21-aldehyde-d3 typically involves multiple steps, starting from a suitable steroid precursor. The process includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Fluorination: Addition of a fluorine atom to enhance the compound’s biological activity.
Deuteration: Replacement of hydrogen atoms with deuterium to improve metabolic stability.
Aldehyde Formation: Introduction of an aldehyde group at the 21st position.
Each step requires precise reaction conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires:
Large-scale reactors: To handle the increased volume of reactants.
Automated control systems: To maintain optimal reaction conditions.
Purification techniques: Such as chromatography and crystallization to achieve the desired purity levels
Chemical Reactions Analysis
Types of Reactions
Dexamethasone-delta17,20 21-aldehyde-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Including methanol, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Dexamethasone-delta17,20 21-aldehyde-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of dexamethasone.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the drug’s absorption, distribution, metabolism, and excretion.
Industry: Applied in the development of new glucocorticoid-based therapies and in the quality control of pharmaceutical products
Mechanism of Action
Dexamethasone-delta17,20 21-aldehyde-d3 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor that regulates gene expression. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to modulate the transcription of target genes. This leads to various physiological effects, including anti-inflammatory and immunosuppressive actions .
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: The non-deuterated form of the compound.
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects
Uniqueness
Dexamethasone-delta17,20 21-aldehyde-d3 is unique due to its deuterated structure, which enhances its metabolic stability and prolongs its biological activity compared to non-deuterated analogs. This makes it particularly valuable in research settings where prolonged exposure to the compound is required .
Properties
Molecular Formula |
C22H27FO4 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(2Z)-2-hydroxy-2-[(8S,9R,10S,11S,13S,14S,16R)-4,6,6-trideuterio-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde |
InChI |
InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15+,16+,18+,20+,21+,22+/m1/s1/i4D2,9D |
InChI Key |
TYYMPHSFTLTHRI-UHUSLPRKSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]\4([C@H]([C@@H]3CC2([2H])[2H])C[C@H](/C4=C(\C=O)/O)C)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















